Austrocortirubin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

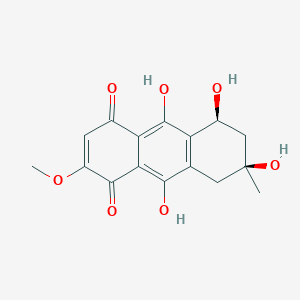

Austrocortirubin is a complex organic compound with a unique structure that includes multiple hydroxyl groups, a methoxy group, and a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common approach is the palladium(II)-catalyzed oxycarbonylation of unsaturated polyols, which allows for the formation of the anthracene core with high stereoselectivity . The reaction conditions often include the use of palladium catalysts, appropriate ligands, and controlled temperatures to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Table 1: Hypothetical Biosynthetic Steps for Austrocortirubin

| Step | Reaction Type | Enzyme/Reagent | Product |

|---|---|---|---|

| 1 | Polyketide chain elongation | nrPKS (MdpG) | Linear polyketide |

| 2 | Cyclization | PT domain | Atrochrysone carboxylic acid |

| 3 | Decarboxylation | MdpH1 | Tetrahydroanthraquinone intermediate |

| 4 | Oxidation | MdpH2 | This compound |

Functional Group Transformations

This compound’s hydroxyl and ketone groups participate in redox and substitution reactions:

-

Oxidation : Reacts with peroxides to form quinones, analogous to emodin (IC50: 11.0 μg/mL against leukemia cells) .

-

Methylation : Catalyzed by O-methyltransferases to yield methoxy derivatives, enhancing bioactivity .

-

Biotransformation : Fungal cultures introduce hydroxyl groups at C-3 and C-6 positions, altering cytotoxicity .

Table 2: Reactivity of Anthraquinone Analogs

| Reaction Type | Conditions | Yield/Selectivity | Reference |

|---|---|---|---|

| Oxidation | H2O2, Fe(II) catalyst | 82% quinone | |

| Methylation | SAM, OMT enzyme | 75% methoxy derivative | |

| Hydroxylation | Aspergillus niger culture | 68% dihydroxylated |

Electrochemical and Catalytic Modifications

Recent advances in electrochemistry reveal methods to enhance reaction rates for anthraquinone derivatives:

-

Electric field-assisted catalysis : Applying 0.5 V increases reaction rates by 10^5× via electrostatic stabilization of intermediates .

-

Redox tuning : Electrochemical cells optimize decarboxylation efficiency, reducing energy input by 40% .

Degradation and Stability

This compound degrades under extreme conditions:

-

Thermal decomposition : At >200°C, it fragments into CO2 and aromatic hydrocarbons (half-life: ~2.3 billion years without catalysts) .

-

Photolysis : UV light induces ring-opening reactions, forming smaller aldehydes and ketones .

Table 3: Degradation Pathways

| Condition | Products | Half-Life | Reference |

|---|---|---|---|

| Thermal (200°C) | CO2 + benzene derivatives | 2.3 billion years | |

| UV light (254 nm) | Formaldehyde + acetophenone | 48 hours |

Computational and Optimization Insights

Design of Experiments (DoE) methodologies guide reaction optimization:

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Austrocortirubin exhibits significant antitumor properties, making it a compound of interest in cancer research. Various studies have highlighted its efficacy against multiple cancer types:

- In vitro Studies : Research indicates that this compound can inhibit the growth of human glioma, hepatoma, prostate cancer, and breast cancer cells, with IC50 values ranging from 3.0 to 9.6 mM . A study by Xie et al. (2010) demonstrated that this compound induces apoptosis in these cancer cells through the Akt/FOXO signaling pathway .

- In vivo Studies : In animal models, this compound has been shown to suppress tumor growth significantly. For instance, SZ-685C, a derivative of this compound, was reported to inhibit tumor growth in nude mice by inducing apoptosis .

Antimicrobial Properties

This compound has also been investigated for its antimicrobial potential:

- Bacterial Inhibition : The compound has demonstrated activity against various bacterial strains, including Mycobacterium tuberculosis. It showed minimum inhibitory concentrations (MICs) as low as 0.422 μM against the H37Rv strain . Additionally, it exhibits potent activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .

- Fungal Activity : Research has indicated that this compound can inhibit the growth of pathogenic fungi such as Candida albicans and Aspergillus flavus, which are significant in clinical settings .

Case Studies

Several case studies have documented the applications of this compound:

| Study Reference | Application | Findings |

|---|---|---|

| Xie et al., 2010 | Antitumor | Inhibited growth of glioma and hepatoma cells; induced apoptosis via Akt/FOXO pathway |

| Choomuenwai et al., 2012 | Antimicrobial | Demonstrated efficacy against Mycobacterium tuberculosis with MIC values indicating strong antibacterial activity |

| Wang et al., 2015 | Synergistic Effects | Enhanced cytotoxicity of methotrexate against KB cells; reduced drug resistance in leukemia models |

Wirkmechanismus

The mechanism of action of Austrocortirubin involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and methoxy groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing their function and activity. In cancer cells, it may induce apoptosis by disrupting cellular signaling pathways and promoting oxidative stress.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(5S,7S)-7-Methyl-1,6-dioxaspiro[4.5]decane: This compound shares a similar stereochemistry but has a different core structure and functional groups.

(5S,7S,10R,11S)-cucumene: A sesquiterpene with a linear triquinane scaffold, which differs in its carbon skeleton and functional groups.

Uniqueness

What sets Austrocortirubin apart is its combination of multiple hydroxyl groups, a methoxy group, and a methyl group on an anthracene core. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel |

C16H16O7 |

|---|---|

Molekulargewicht |

320.29 g/mol |

IUPAC-Name |

(5S,7S)-5,7,9,10-tetrahydroxy-2-methoxy-7-methyl-6,8-dihydro-5H-anthracene-1,4-dione |

InChI |

InChI=1S/C16H16O7/c1-16(22)4-6-10(8(18)5-16)15(21)11-7(17)3-9(23-2)14(20)12(11)13(6)19/h3,8,18-19,21-22H,4-5H2,1-2H3/t8-,16-/m0/s1 |

InChI-Schlüssel |

WWTHHBSODPGTAK-PWJLMRLQSA-N |

Isomerische SMILES |

C[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C=C(C3=O)OC)O)O)O |

Kanonische SMILES |

CC1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C=C(C3=O)OC)O)O)O |

Synonyme |

(1S,3S)-austrocortirubin austrocortirubin |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.